molecular formula C21H17N3O3S B2976902 3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-46-9

3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2976902
CAS No.: 863588-46-9
M. Wt: 391.45
InChI Key: VRPLKCXORJWUMT-UHFFFAOYSA-N
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Description

“3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a research compound. It is a derivative of thiazolo[5,4-b]pyridine, which has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) . The compound exhibits strong PI3Kα inhibitory activity with an IC50 of 3.6 nM .


Synthesis Analysis

The synthesis of this compound involves a series of steps starting from commercially available substances . The process involves the design and synthesis of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . The compounds are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazolo[5,4-b]pyridine core, which is key to its PI3Kα inhibitory potency . The structure-activity relationships (SAR) study showed that the pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . The reaction yields a series of novel 1,3-thiazole, pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .

Properties

IUPAC Name

3,5-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-26-16-10-14(11-17(12-16)27-2)19(25)23-15-7-5-13(6-8-15)20-24-18-4-3-9-22-21(18)28-20/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPLKCXORJWUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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